

Technical Guide: NMR Characterization of 2-(Quinolin-6-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(Quinolin-6-yl)acetonitrile

CAS No.: 103983-94-4

Cat. No.: B013026

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Executive Summary

Compound: **2-(Quinolin-6-yl)acetonitrile** CAS: 105020-39-1 Molecular Formula:

Molecular Weight: 168.19 g/mol Application: Key intermediate in the synthesis of selective c-Met inhibitors; precursor for imidazo[1,2-b][1,2,4]triazines.[\[1\]](#)

This guide provides a high-resolution interpretation of the

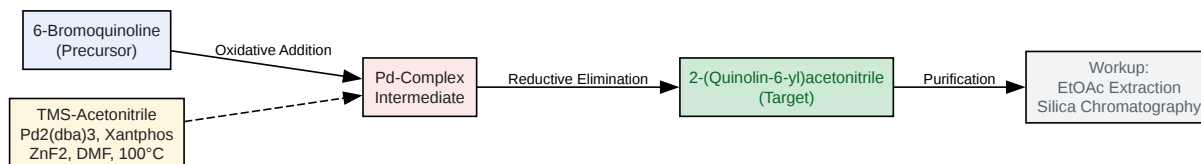
H and

C NMR spectra for **2-(Quinolin-6-yl)acetonitrile**.[\[1\]](#) It focuses on distinguishing the unique paramagnetic ring currents of the quinoline system from the diagnostic cyanomethyl side chain, providing a robust protocol for structural verification and impurity profiling.

Synthesis & Structural Context

Understanding the synthesis is prerequisite to accurate spectral interpretation (identifying specific impurities). The standard industrial route involves the Palladium-catalyzed cyanomethylation of 6-bromoquinoline.[\[1\]](#)

Synthesis Pathway (Graphviz Visualization)[1]



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Figure 1: Palladium-catalyzed synthesis workflow for **2-(Quinolin-6-yl)acetonitrile**, highlighting potential sources of solvent impurities (DMF, EtOAc) visible in NMR.[1]

H NMR Data Interpretation

Solvent:

(Chloroform-d) Frequency: 400 MHz (Recommended)[1][2]

The spectrum is characterized by a distinct ABX system in the pyridine ring (H2, H3, H4) and a substituted benzene ring pattern, anchored by the diagnostic methylene singlet.

Chemical Shift Table (H)[1][3]

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
H-2	8.94	dd	1H		-proton to Nitrogen; most deshielded. [1]
H-4	8.15	dd	1H		-proton; deshielded by ring current. [1]
H-8	8.10	d	1H		Peri-position; often overlaps with H-4. [1]
H-5	7.85	d	1H		Meta to acetonitrile; distinct doublet. [1]
H-7	7.64	dd	1H		Ortho to acetonitrile; shows meta coupling. [1]
H-3	7.45	dd	1H		-proton; most shielded aromatic signal. [1]
-CH -	3.96	s	2H	-	Diagnostic Singlet. Benzylic position. [1]

Detailed Spectral Analysis[1]

- The Nitrogen Effect (H-2): The proton at position 2 is heavily deshielded ($\delta \sim 8.94$) due to the electronegativity of the adjacent nitrogen atom and the anisotropy of the ring. This is the starting point for all assignments.
- The "Acetonitrile" Handle (-CH₂-): The singlet at 3.96 ppm is the confirmation of successful cyano-methylation.[1]
 - Note: If this peak appears as a quartet or is shifted >4.2 ppm, suspect residual starting material or oxidation to a cyanohydrin derivative.
- Coupling Constants: The coupling between H-2 and H-3 (10 Hz) is characteristic of the pyridine ring in quinoline systems.[1]

C NMR Data Interpretation

Solvent:

Reference: 77.16 ppm (CDCl₃)

triplet)[1]

The carbon spectrum confirms the nitrile group and the asymmetry of the quinoline core.

Carbon Type	Shift (, ppm)	Assignment
Nitrile (C N)	117.5	Characteristic weak signal; key diagnostic.[1]
Aromatic C-2	151.2	Most deshielded CH (adjacent to N).[1]
Quaternary C-8a	147.5	Bridgehead carbon.[1]
Aromatic C-4	136.0	
Quaternary C-6	129.5	Substituted carbon (ipso to acetonitrile).[1]
Aromatic C-8	130.5	
Aromatic C-7	127.8	
Aromatic C-5	126.5	
Quaternary C-4a	128.2	Bridgehead carbon.[1]
Aromatic C-3	121.8	
Methylene (-CH -)	23.8	Upfield aliphatic signal.[1]

Advanced Characterization: 2D NMR Logic

To resolve the overlapping signals (often H-4 and H-8), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.[1]

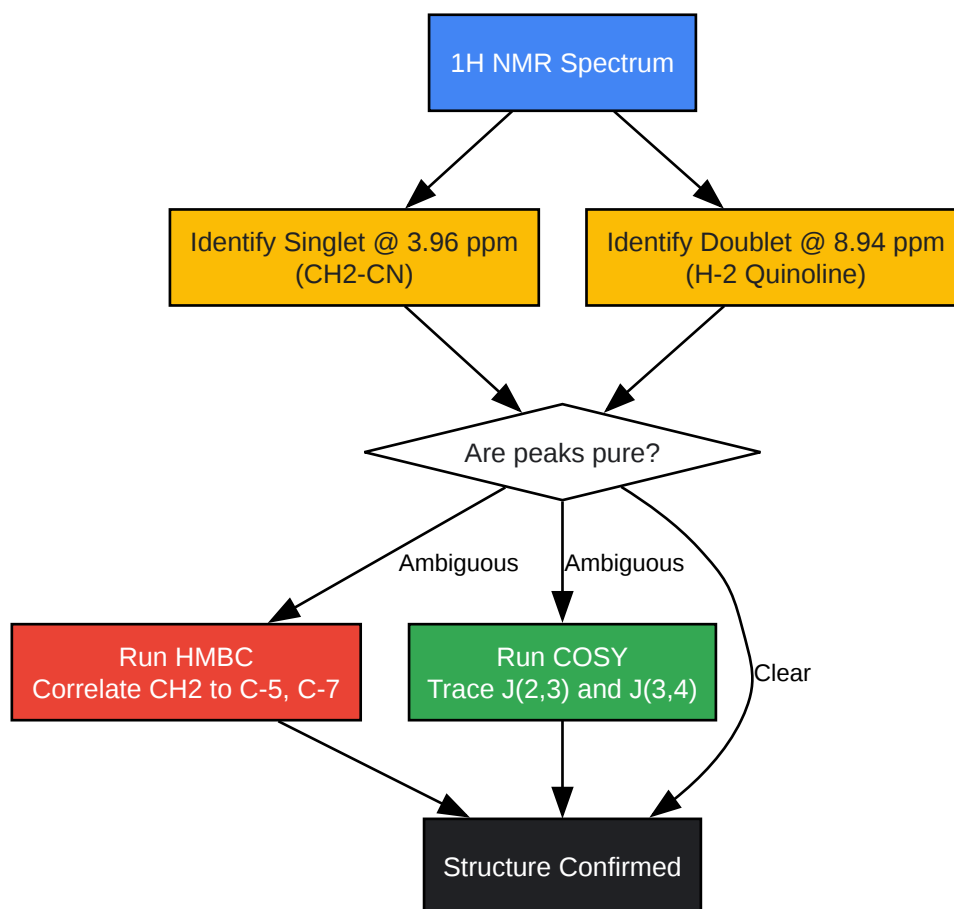
HMBC Correlation Pathway[1]

- H-2 (8.94) will show strong 3-bond correlations to C-4 and C-8a.[1]
- The Methylene Protons (

3.96) are the "Rosetta Stone" for the benzene ring. They will correlate to:

- C-6 (ipso): Strong 2-bond coupling.[1]
- C-5 and C-7: Strong 3-bond coupling.[1]
- C-CN (Nitrile): Strong 2-bond coupling (~117.5 ppm).[1]

Structural Assignment Flowchart



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Figure 2: Logic flow for assigning the **2-(Quinolin-6-yl)acetonitrile** structure using 1D and 2D NMR techniques.

Impurity Profiling & Troubleshooting

In synthesis, specific impurities often co-elute. Use this table to "debug" your spectrum.

Impurity	Diagnostic Signal ()	Source	Removal Protocol
DMF	8.02 (s), 2.96 (s), 2.88 (s)	Reaction Solvent	Wash with LiCl (aq) or extended high-vac drying.[1]
Ethyl Acetate	4.12 (q), 2.05 (s), 1.26 (t)	Purification Eluent	Rotary evaporation with chase.[1]
6-Bromoquinoline	7.5-8.0 (complex aromatic)	Unreacted SM	Difficult to separate; check integration of H-2 vs CH .[1]
Water	1.56 (variable broad s)	Wet Solvent	Dry over or add activated molecular sieves.[1]

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